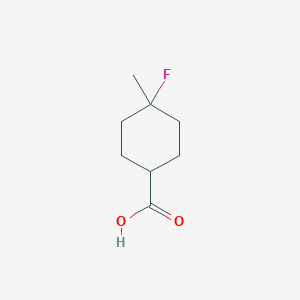

4-Fluoro-4-methylcyclohexane-1-carboxylic acid

Description

4-Fluoro-4-methylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and both fluorine and methyl substituents at the 4-position of the ring. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its substituents: the fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric bulk and lipophilicity.

Properties

IUPAC Name |

4-fluoro-4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO2/c1-8(9)4-2-6(3-5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKZTTVYWGGUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxidation of 4-Fluoro-4-methylcyclohexanol: One common method for synthesizing 4-Fluoro-4-methylcyclohexane-1-carboxylic acid involves the oxidation of 4-Fluoro-4-methylcyclohexanol.

Carbonylation of 4-Fluoro-4-methylcyclohexene: Another method involves the carbonylation of 4-Fluoro-4-methylcyclohexene using carbon monoxide (CO) in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium methoxide (NaOCH3).

Industrial Production Methods

Industrial production of this compound often involves high-pressure catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-Fluoro-4-methylcyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This property is exploited in drug design to improve the efficacy and selectivity of pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Acidity and Reactivity

The acidity of cyclohexane-carboxylic acids is influenced by substituents’ electronic and steric effects. Key comparisons include:

Table 1: Acidic Properties of Selected Cyclohexane-Carboxylic Acids

Note: pKa values for 4-fluoro-4-methyl derivative are extrapolated based on substituent trends.

- Fluorine vs. Hydroxyl : The fluorine atom in the target compound is more electron-withdrawing than hydroxyl, leading to higher acidity compared to 4-hydroxy analogues (e.g., pKa ~4 vs. ~4.6–4.8) .

- Methyl vs. Trifluoromethyl : The methyl group provides moderate steric hindrance, whereas trifluoromethyl (CF₃) significantly increases lipophilicity and acidity (pKa ~3.0) .

Structural and Functional Modifications

Ring Saturation and Planarity

- This enhances reactivity in cycloaddition reactions compared to the saturated target compound .

- 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (): A ketone group at position 4 creates a planar, electron-deficient ring, favoring nucleophilic attacks absent in the methyl/fluoro-substituted target compound .

Stereochemical Considerations

- cis/trans Isomerism : In hydroxy-substituted analogues (), cis isomers exhibit higher pKa than trans due to intramolecular hydrogen bonding. For the target compound, geminal 4-F and 4-CH₃ substituents eliminate cis/trans isomerism but introduce conformational rigidity .

Biological Activity

4-Fluoro-4-methylcyclohexane-1-carboxylic acid is an organic compound characterized by its unique fluorinated structure, which imparts significant biological activity. Its molecular formula is CHOF, and it has a molecular weight of 160.19 g/mol. This compound is primarily utilized in medicinal chemistry and materials science, particularly in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through its functional groups. The carboxylic acid moiety allows for the formation of hydrogen bonds with proteins and enzymes, which can modulate their activity. Additionally, the presence of fluorine enhances the compound's electrophilic character, facilitating interactions with nucleophiles in biological systems.

Biological Applications

The compound has been explored for several applications:

- Medicinal Chemistry : It serves as a building block for synthesizing potential anti-inflammatory and anticancer drugs, leveraging its structural properties to improve drug efficacy.

- Biological Studies : It is used to study enzyme-substrate interactions and metabolic pathways due to its ability to form stable complexes with biological molecules.

- Material Science : The compound is investigated for developing advanced materials, including fluorinated polymers that exhibit unique chemical properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent activity against various cancer cell lines. For instance, studies focusing on Mcl-1 inhibitors have shown that structural modifications can enhance the selectivity and potency of anticancer agents derived from similar frameworks. This suggests potential pathways for developing new therapeutics based on this compound .

Enzyme Interaction Studies

A study examined the interaction of fluorinated carboxylic acids with key metabolic enzymes. The results demonstrated that the fluorine atom significantly influences binding affinity and specificity, which could be exploited in drug design to target specific pathways involved in disease progression .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorocyclohexane-1-carboxylic acid | Lacks methyl group; similar reactivity | Moderate anti-inflammatory effects |

| 4-Methylcyclohexane-1-carboxylic acid | Lacks fluorine; less electrophilic character | Lower enzyme inhibition |

| Cyclohexane-1-carboxylic acid | Parent compound without substitutions | Minimal biological activity |

| This compound | Unique dual substitution (fluorine + methyl) | High potential for drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.